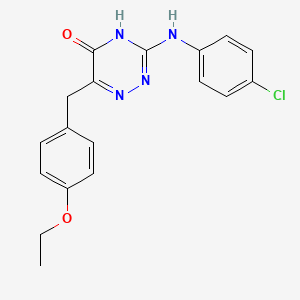

3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-(4-chloroanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-2-25-15-9-3-12(4-10-15)11-16-17(24)21-18(23-22-16)20-14-7-5-13(19)6-8-14/h3-10H,2,11H2,1H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHRGROYZHUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

Attachment of the ethoxybenzyl group: This can be done through a nucleophilic substitution reaction where the ethoxybenzyl group is attached to the triazine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one serves as a building block for synthesizing more complex molecules. Its triazine structure allows for various chemical reactions including:

- Oxidation : Introducing oxygen-containing functional groups.

- Reduction : Removing functional groups or reducing double bonds.

- Substitution : Replacing one functional group with another (e.g., halogenation).

These reactions are critical for developing new compounds with desired properties.

Biology

The compound has shown potential as a bioactive agent in drug discovery. Its structural features suggest possible interactions with biological targets, which could lead to therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of triazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. For instance, related triazole compounds have demonstrated significant anticancer properties in vitro against melanoma and breast cancer cell lines .

Medicine

In medicinal chemistry, there is growing interest in exploring the therapeutic effects of this compound:

- Anti-inflammatory Properties : Research indicates that triazine derivatives may modulate inflammatory pathways, offering potential as anti-inflammatory agents.

- Antimicrobial Activity : Compounds with similar structures have been studied for their antimicrobial effects against various pathogens.

The specific mechanism of action typically involves binding to enzymes or receptors that regulate cellular activities.

Industrial Applications

In industrial settings, this compound may be utilized in:

- Material Development : Its chemical properties can be harnessed to create new materials with specific functionalities.

- Catalysis : The compound could serve as a catalyst in various chemical processes, enhancing reaction rates and yields.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of several triazine derivatives on human cancer cell lines. Among the tested compounds, those containing the triazine structure exhibited significant activity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The results indicated that modifications at specific positions on the triazine ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Anti-inflammatory Effects

Research into related triazine compounds has suggested their potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines in vitro. Such findings pave the way for further exploration of this compound in therapeutic applications targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Antibacterial and Antifungal Activity

Key Insights :

Anticancer Activity and Structural Modifications

Key Insights :

Herbicidal Activity and Substituent Influence

Key Insights :

- Acylhydrazone derivatives (e.g., 25) show modulated herbicidal activity, suggesting that the 4-chlorophenylamino group in the target could be optimized for similar applications .

Anti-HIV and Antiviral Potential

Key Insights :

- The 4-chlorophenyl group in the target compound may hinder binding to viral targets compared to aminophenyl derivatives .

Biological Activity

3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives. Its molecular formula is C18H17ClN4O2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

The compound features a triazine ring structure that is significant for its biological activity. The presence of the 4-chlorophenyl and 4-ethoxybenzyl groups contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClN4O2 |

| Molecular Weight | 356.8 g/mol |

| CAS Number | 905765-11-9 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazine Ring : Cyclization of appropriate precursors.

- Introduction of the 4-Chlorophenyl Group : Substitution reactions to introduce the chlorine atom.

- Attachment of the Ethoxybenzyl Group : Nucleophilic substitution to attach this group to the triazine ring.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact mechanisms remain a subject of ongoing research.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Case Study : A derivative exhibited significant inhibition of RET kinase activity in cancer therapy models, demonstrating potential as a lead compound for further development in oncology .

Anti-inflammatory Effects

Research has suggested that triazine derivatives can possess anti-inflammatory properties. The specific compound may also demonstrate such effects, although detailed studies are needed to confirm this potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Modifications in substituents can enhance potency and selectivity against various biological targets:

- Example : Variations in the ethoxy group or substitution patterns on the phenyl rings can lead to differing levels of activity against specific cancer cell lines or inflammatory markers .

Research Applications

This compound has several applications in scientific research:

- Drug Discovery : Potential use as a scaffold for developing new therapeutic agents.

- Biological Studies : Investigating its effects on cellular pathways and molecular targets.

Q & A

Q. What are the optimized synthetic routes for 3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. A plausible route includes:

Step 1 : Reacting 3-amino-1,2,4-triazole with 4-chlorophenyl isocyanate to form the triazine core.

Step 2 : Introducing the 4-ethoxybenzyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl halides or aldehydes under basic conditions).

Key reaction parameters:

- Temperature : 60–80°C for condensation steps .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reactivity .

- Solvents : Polar aprotic solvents (DMF, DMSO) for improved solubility .

Yield optimization strategies include slow addition of reagents, inert atmosphere (N₂/Ar), and post-reaction purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing between triazine ring N-substituents) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the triazinone moiety) .

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry .

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane mixtures to track reaction progress .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Conduct in vitro inhibition assays (e.g., fluorometric or colorimetric) against target enzymes (e.g., kinases, proteases). Measure IC₅₀ values and kinetic parameters (Km, Vmax) .

- Molecular Docking : Use software like AutoDock to model interactions between the compound and enzyme active sites, focusing on hydrogen bonding and hydrophobic contacts with the 4-ethoxybenzyl and chlorophenyl groups .

- Mutagenesis Studies : Compare inhibition efficacy against wild-type vs. mutant enzymes to identify critical binding residues .

Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values across studies) be addressed?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., consistent cell lines, incubation times) .

- Structural Analysis : Compare crystallographic data or computational models to rule out polymorphic or conformational differences .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and activity) .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of triazine derivatives like this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 4-ethoxybenzyl with 4-methylbenzyl) and test bioactivity .

- Computational QSAR Models : Use software like Schrödinger to predict activity based on electronic (HOMO/LUMO) and steric parameters (e.g., logP, polar surface area) .

- Table: Key Substituent Effects

Data Contradiction and Validation

Q. How can discrepancies in reported synthetic yields (e.g., 50% vs. 70%) be resolved?

- Methodological Answer :

- Reproducibility Checks : Repeat syntheses using identical starting materials and conditions .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) affecting yield calculations .

- Cross-Validation : Compare NMR spectra with literature data to confirm product identity .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.